1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane
CAS No.: 86215-45-4
Cat. No.: VC17631015
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane - 86215-45-4](/images/structure/VC17631015.png)
Specification
CAS No. | 86215-45-4 |
---|---|
Molecular Formula | C11H12N2O2 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane |
Standard InChI | InChI=1S/C11H12N2O2/c14-13(15)10-3-1-8(2-4-10)11-5-9(11)6-12-7-11/h1-4,9,12H,5-7H2 |
Standard InChI Key | WYVXKKHXLDXLOM-UHFFFAOYSA-N |
Canonical SMILES | C1C2C1(CNC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural Characteristics and Physicochemical Properties
Core Bicyclic Architecture
The compound’s defining feature is its 3-azabicyclo[3.1.0]hexane core, a strained bicyclic system comprising a cyclopropane ring fused to a pyrrolidine moiety. The cyclopropane introduces significant ring strain, which influences both reactivity and conformational stability . X-ray crystallography of related derivatives confirms a puckered geometry, with the nitrogen atom occupying a bridgehead position . The 4-nitrophenyl substituent at the 1-position introduces electronic asymmetry, as evidenced by the compound’s dipole moment (calculated LogP = 2.3077) .
Stereochemical Considerations
Chiral centers arise at the bridgehead carbons (C1 and C5), leading to enantiomeric forms. For example, the (1R,5S) configuration is explicitly reported in the hydrochloride salt (CAS 1431962-29-6) . Enantioselective synthesis methods, such as Pd(0)-catalyzed C–H functionalization, achieve diastereomeric ratios up to 71:29 , highlighting the importance of stereocontrol in pharmacological applications.
Physicochemical Data
Key properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 204.225 g/mol | |
Exact Mass | 204.090 Da | |
Polar Surface Area (PSA) | 57.85 Ų | |
LogP | 2.3077 | |
Melting Point | Not reported |
The absence of melting point data in literature suggests challenges in crystallization or hygroscopicity, common in bicyclic amines .
Synthetic Methodologies
Transition-Metal-Catalyzed Approaches
Palladium-catalyzed C–H functionalization has emerged as a powerful tool. A 2017 study demonstrated enantioselective cyclopropane C–H activation using trifluoroacetimidoyl chlorides, yielding 3-azabicyclo[3.1.0]hexanes with up to 99% enantiomeric excess . The reaction proceeds via a Pd(0)-diazaphospholane complex, which directs oxidative addition to the cyclopropane C–H bond .
Halogenation Strategies
Aluminum halide-mediated skeletal rearrangements of enynones provide access to halogenated derivatives. For instance, treatment with AlCl₃ generates chlorinated analogs such as 2-chloro-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane (65:35 diastereomeric ratio) . This method enables late-stage functionalization, critical for structure-activity relationship studies.
Transition-Metal-Free Routes
Base-mediated cyclizations offer alternatives to metal catalysis. A 2023 review highlighted urea-mediated annulations of cyclopropane precursors, achieving moderate yields (45–68%) . While less enantioselective, these methods reduce metal contamination in pharmaceutical intermediates .
Pharmacological Applications
Central Nervous System (CNS) Targets
Patent EP3072884B1 discloses 3-azabicyclo[3.1.0]hexane derivatives as modulators of serotonin and dopamine receptors . Specific analogs, including those with 4-nitrophenyl groups, exhibit nanomolar affinity for 5-HT₆ receptors, implicating potential in treating schizophrenia and cognitive disorders .
Antibacterial and Antifungal Activity
Recent Advances and Future Directions
Enantioselective Functionalization
Recent work leverages chiral auxiliaries to access non-racemic mixtures. For example, Shi epoxidation catalysts achieve 85% ee in epoxide derivatives, enabling access to neuroactive compounds .
Computational Modeling
DFT calculations predict that substituents at C6 (e.g., methyl groups) reduce ring strain by 8.2 kcal/mol, guiding the design of metabolically stable analogs .
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